molecular formula C13H24N2OS B7813877 N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide

N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B7813877
M. Wt: 256.41 g/mol
InChI Key: HXONHFUEXKWRRP-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide: is a chemical compound with the molecular formula C14H26N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide typically involves the reaction of cycloheptylamine with 4-hydroxypiperidine-1-carbothioic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule in biological studies, with applications in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored the use of this compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.

Industry: In the chemical industry, the compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • N-cyclopentyl-4-hydroxypiperidine-1-carbothioamide: This compound has a similar structure but with a cyclopentyl group instead of cycloheptyl.

  • N-cyclooctyl-4-hydroxypiperidine-1-carbothioamide: This compound features a cyclooctyl group, differing from the cycloheptyl group in N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the cycloheptyl group contributes to its distinct chemical properties compared to similar compounds.

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Properties

IUPAC Name

N-cycloheptyl-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c16-12-7-9-15(10-8-12)13(17)14-11-5-3-1-2-4-6-11/h11-12,16H,1-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXONHFUEXKWRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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